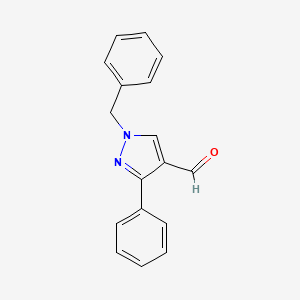

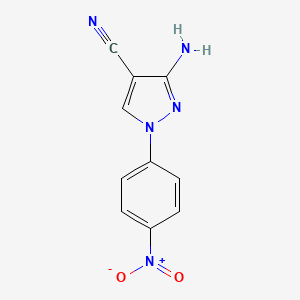

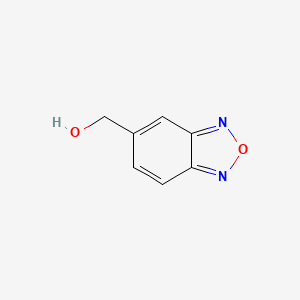

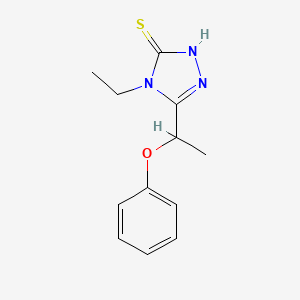

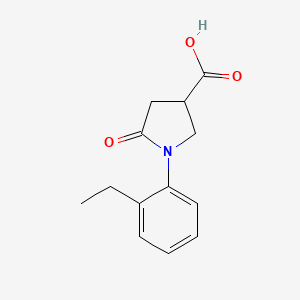

2,1,3-Benzoxadiazol-5-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2,1,3-Benzoxadiazol-5-ylmethanol is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar structures. For instance, the synthesis of 1,3-bis(1,3,4-oxadiazol-2-yl)benzenes involves the formation of oxadiazole rings, which are related to the benzoxadiazole moiety in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the formation of oxadiazole rings, which are five-membered heterocycles containing nitrogen and oxygen atoms. In the first paper, a rigid core containing oxadiazole units is synthesized and combined with various terminal chains . Although the exact synthesis of 2,1,3-Benzoxadiazol-5-ylmethanol is not described, similar synthetic strategies could potentially be applied, such as the use of a rigid core and the introduction of functional groups to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,1,3-Benzoxadiazol-5-ylmethanol can be characterized using techniques such as X-ray diffraction, as seen in the second paper, where the structure of a pyrazole derivative is elucidated . The conformation and crystal packing of such molecules are often stabilized by hydrogen bonds and other non-covalent interactions, which could also be relevant for the benzoxadiazole compound.

Chemical Reactions Analysis

The reactivity of related heterocyclic compounds is explored in the fifth paper, where the synthesis and rearrangement of a dinitrophenylhydrazone derivative of an oxadiazole compound are studied . The reactivity patterns observed, including specific or general base-catalysis and the stability of the final rearranged products, could provide insights into the chemical reactions that 2,1,3-Benzoxadiazol-5-ylmethanol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their molecular structure. For instance, the liquid crystal properties of synthesized oxadiazole derivatives are investigated using polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction . These techniques could also be used to study the properties of 2,1,3-Benzoxadiazol-5-ylmethanol, such as its phase behavior, thermal stability, and conformational preferences.

Scientific Research Applications

Summary of the Application

2,1,3-Benzoxadiazol-5-ylmethanol is used in the synthesis of new fluorophores. These fluorophores are associated with a π-conjugated system (D-π-A-π-D) and exhibit properties useful in various applications .

Methods of Application or Experimental Procedures

The synthesis involves associating the 2,1,3-benzoxadiazol-5-ylmethanol unit with a π-conjugated system. The new fluorophores exhibit an absorption maximum at around 419 nm (visible region), which is typical for electronic transitions of the π-π * type .

Results or Outcomes

The new fluorophores show strong solvent-dependent fluorescence emission (Φ FL 0.5) located in the bluish-green region. The Stokes’ shift of these compounds is approximately 3,779 cm−1, attributed to an intramolecular charge transfer (ICT) state . In CHCl3 solution, the compounds exhibited longer and shorter lifetimes, attributed to the emission of monomeric and aggregated molecules, respectively .

2. Electronic Materials: Organic Light-Emitting Diodes

Summary of the Application

2,1,3-Benzoxadiazol-5-ylmethanol and its derivatives are important acceptor units used in the development of photoluminescent compounds. These compounds are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Methods of Application or Experimental Procedures

The construction of molecules with the unit core of 2,1,3-Benzoxadiazol-5-ylmethanol and its derivatives can usually improve the electronic properties of the resulting organic materials . This is due to their strong electron-withdrawing ability .

Results or Outcomes

The synthesis of various polymers, small molecules, and metal complexes with 2,1,3-Benzoxadiazol-5-ylmethanol and its derivatives has been reviewed, and their applications in organic light-emitting diodes have been discussed . The molecular design rules based on these cores are also discussed .

Safety And Hazards

The safety information for 2,1,3-Benzoxadiazol-5-ylmethanol indicates that it is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIHJRXNWRCVOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379965 |

Source

|

| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzoxadiazol-5-ylmethanol | |

CAS RN |

59660-56-9 |

Source

|

| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)